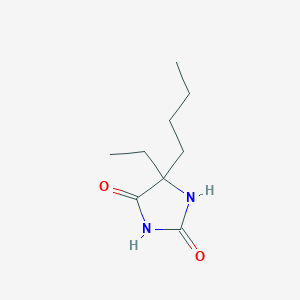
(2S,3R)-1,1,2,3-Tetramethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-1,1,2,3-Tetramethylcyclohexane is a chiral organic compound with a cyclohexane ring structure. The compound is characterized by the presence of four methyl groups attached to the cyclohexane ring, specifically at the 1, 1, 2, and 3 positions. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers at positions 2 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1,1,2,3-Tetramethylcyclohexane can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of a suitable precursor, such as a substituted cyclohexene or cyclohexadiene. The reaction is typically carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may also incorporate advanced techniques such as microreactor technology to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-1,1,2,3-Tetramethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: The methyl groups on the cyclohexane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the cyclohexane ring.
Applications De Recherche Scientifique
(2S,3R)-1,1,2,3-Tetramethylcyclohexane has several scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: In biological research, the compound is used to investigate the effects of chirality on biological activity and interactions with biomolecules.
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including drug development and design.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R)-1,1,2,3-Tetramethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-1,1,2,3-Tetramethylcyclohexane: This enantiomer has the opposite stereochemistry at the chiral centers and may exhibit different chemical and biological properties.
1,1,2,3-Tetramethylcyclohexane: This compound lacks the chiral centers and serves as a non-chiral analog for comparison.
Uniqueness
(2S,3R)-1,1,2,3-Tetramethylcyclohexane is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The compound’s chiral centers influence its reactivity, binding interactions, and overall behavior in various applications.
Propriétés
Numéro CAS |
71186-29-3 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
(2S,3R)-1,1,2,3-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-6-5-7-10(3,4)9(8)2/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Clé InChI |
BUOAKQCLRBVIOX-BDAKNGLRSA-N |
SMILES isomérique |
C[C@@H]1CCCC([C@H]1C)(C)C |
SMILES canonique |
CC1CCCC(C1C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
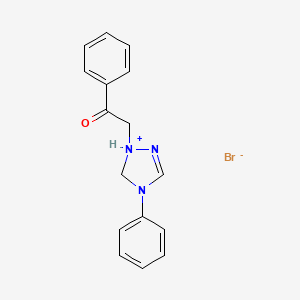
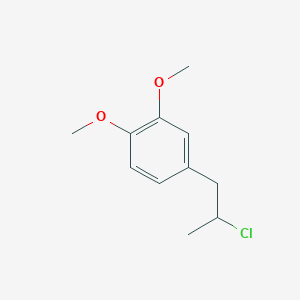

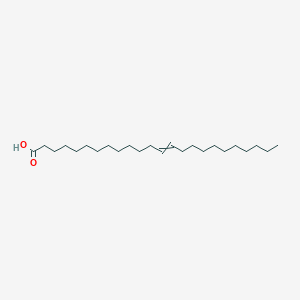


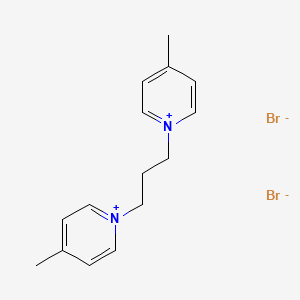

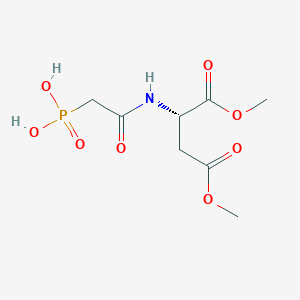
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)


